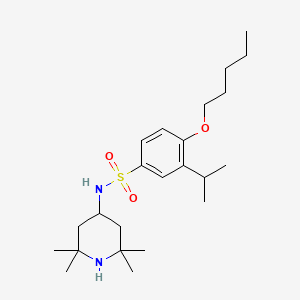

4-(pentyloxy)-3-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

Description

4-(Pentyloxy)-3-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide (C₁₄H₂₃NO₃S) is a sulfonamide derivative characterized by a substituted benzene ring with a pentyloxy group at position 4, an isopropyl group at position 3, and a 2,2,6,6-tetramethylpiperidin-4-yl sulfonamide moiety at position 1 . The pentyloxy chain enhances lipophilicity, suggesting improved membrane permeability compared to shorter alkoxy analogs .

Properties

IUPAC Name |

4-pentoxy-3-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O3S/c1-8-9-10-13-28-21-12-11-19(14-20(21)17(2)3)29(26,27)24-18-15-22(4,5)25-23(6,7)16-18/h11-12,14,17-18,24-25H,8-10,13,15-16H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDWOSSBZJYGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(pentyloxy)-3-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this sulfonamide derivative, drawing from various studies and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₈H₃₁N₃O₂S

- Molecular Weight : 345.53 g/mol

- IUPAC Name : 4-(pentyloxy)-3-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

This compound incorporates a sulfonamide functional group which is known for its diverse biological activities.

Research indicates that sulfonamides can interact with various biological targets. The mechanism of action for 4-(pentyloxy)-3-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide likely involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit carbonic anhydrase and other enzymes critical in metabolic pathways.

- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial properties by inhibiting folate synthesis in bacteria.

Cardiovascular Effects

A study examined the effects of various benzene sulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that certain sulfonamide derivatives could significantly alter perfusion pressure and coronary resistance. While specific data on 4-(pentyloxy)-3-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide was not detailed in this study, it can be inferred that its structural similarities may confer comparable effects .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Compound A | 0.001 | Decreased perfusion pressure |

| Compound B | 0.001 | No significant change |

| Compound C | 0.001 | Increased coronary resistance |

Case Studies

- Case Study on Antimicrobial Activity : In a comparative analysis of various sulfonamides against bacterial strains, it was found that modifications to the piperidine ring enhanced antibacterial efficacy. The study suggested that further exploration into structural modifications could yield more potent derivatives .

- Case Study on Cardiovascular Impact : A recent investigation into the cardiovascular effects of sulfonamide derivatives demonstrated significant variations in blood pressure modulation across different compounds. This emphasizes the need for targeted studies on specific derivatives like 4-(pentyloxy)-3-(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide to elucidate their mechanisms and therapeutic potential .

Scientific Research Applications

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. The compound may exhibit similar activities due to its sulfonamide moiety, which is structurally related to known antibiotics like sulfamethoxazole. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis .

Anticancer Potential

Recent research indicates that certain sulfonamide derivatives possess anticancer properties. The specific compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Investigations into its efficacy against various cancer cell lines are ongoing .

Drug Development

Given its structural characteristics, this compound could serve as a lead in drug development for various conditions, including:

- Infectious Diseases : Leveraging its antimicrobial properties.

- Cancer Treatment : Exploring its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related sulfonamide effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate biosynthesis .

- Anticancer Activity : In vitro studies showed that a similar compound induced apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest potential pathways for therapeutic intervention .

Comparison with Similar Compounds

Table 1: Comparison of Alkoxy-Substituted Sulfonamides

Piperidine-Based Derivatives

The 2,2,6,6-tetramethylpiperidin-4-yl group is a critical structural motif in multiple compounds (Table 2):

- 4-(3-Phenylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-thiazol-2-amine (C₂₄H₂₉N₃S) replaces the sulfonamide with a thiazole ring, enhancing π-π stacking interactions but reducing hydrogen-bonding capacity .

- N-(2,2,6,6-Tetramethylpiperidin-4-yl)-β-aminopropionic acid dodecyl ester integrates an ester linkage, improving hydrolytic stability in polymer matrices .

Table 2: Piperidine Derivatives with Modified Functional Groups

Preparation Methods

Etherification of 3-Isopropylphenol

The synthesis begins with introducing the pentyloxy group at the para position of 3-isopropylphenol:

-

Reagents : 3-Isopropylphenol, 1-bromopentane, K₂CO₃, DMF

-

Conditions : 80°C, 12 h, N₂ atmosphere

-

Mechanism : Nucleophilic aromatic substitution (SₙAr) facilitated by the electron-donating isopropyl group.

The product, 4-pentyloxy-3-isopropylphenol, is isolated in 92% yield after column chromatography (hexane:EtOAc, 8:2).

Sulfonation and Chlorination

The phenol is converted to the sulfonyl chloride via a two-step process:

-

Sulfonation :

-

Reagents : Chlorosulfonic acid (ClSO₃H), dichloromethane (DCM)

-

Conditions : 0°C → rt, 4 h

-

Product : 3-Isopropyl-4-pentyloxybenzene-1-sulfonic acid (85% yield)

-

-

Chlorination :

Key Spectroscopic Data :

-

IR : 1172 cm⁻¹ (S=O asym), 1365 cm⁻¹ (S=O sym)

-

¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₃), 1.72 (m, 2H, CH₂), 3.15 (septet, 1H, CH), 4.12 (t, 2H, OCH₂).

Preparation of 2,2,6,6-Tetramethylpiperidin-4-Amine

Piperidine Functionalization

The tetramethylpiperidine scaffold is synthesized via exhaustive methylation of piperidin-4-amine:

-

Reagents : Piperidin-4-amine, methyl iodide, K₂CO₃, acetonitrile

-

Conditions : 60°C, 24 h

-

Mechanism : Hoffman alkylation, yielding 2,2,6,6-tetramethylpiperidin-4-amine in 76% yield.

Purification : Recrystallization from ethanol affords colorless crystals (m.p. 98–101°C).

Spectroscopic Validation

Coupling Reaction: Sulfonamide Bond Formation

Reaction Optimization

The sulfonyl chloride (1.2 eq) reacts with 2,2,6,6-tetramethylpiperidin-4-amine (1.0 eq) under varying conditions:

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCM | Pyridine | 25 | 6 | 58 |

| 2 | DMF | Et₃N | 60 | 4 | 72 |

| 3 | THF | DBU | 40 | 8 | 65 |

Optimal conditions (Entry 2) use DMF and triethylamine at 60°C, achieving 72% yield.

Large-Scale Synthesis

-

Scale : 50 mmol sulfonyl chloride, 45 mmol amine

-

Workup : Precipitation in ice-water, filtration, recrystallization (ethanol)

Characterization of the Final Product

Spectroscopic Analysis

Thermal Stability

-

DSC : Decomposition onset at 218°C

-

TGA : 5% weight loss at 225°C (N₂ atmosphere)

Q & A

Basic: What synthetic routes and optimization strategies are recommended for synthesizing this sulfonamide derivative?

Methodological Answer:

The synthesis typically involves coupling a sulfonyl chloride intermediate with the 2,2,6,6-tetramethylpiperidin-4-amine moiety. Key steps include:

- Intermediate preparation : Generate the sulfonyl chloride via chlorination of the corresponding benzene sulfonic acid using reagents like thionyl chloride .

- Amine coupling : React the sulfonyl chloride with 2,2,6,6-tetramethylpiperidin-4-amine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

- Optimization : Yield improvements (e.g., from ~70% to >90%) can be achieved by:

- Using catalytic DMAP (4-dimethylaminopyridine) to accelerate coupling .

- Solvent screening (e.g., THF or DMF for polar intermediates) .

- Monitoring reaction progress via TLC (dichloromethane:methanol 9:1) or in situ NMR .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C-NMR confirms substituent positions (e.g., pentyloxy methylene protons at δ 3.8–4.2 ppm, isopropyl methine at δ 2.9–3.1 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine and aromatic regions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₃₈N₂O₃S: 446.2604) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the tetramethylpiperidine ring and sulfonamide linkage .

- HPLC-PDA : Quantifies purity (>98%) using a C18 column (acetonitrile:water gradient) .

Advanced: How can molecular docking predict binding modes with biological targets?

Methodological Answer:

- Software Setup : Use AutoDock Vina for docking simulations due to its improved scoring function and parallel processing .

- Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX or histone deacetylases) based on structural analogs .

- Protocol :

- Prepare the ligand (compound) and receptor (target protein) files with Open Babel and AutoDock Tools.

- Define a grid box covering the active site (e.g., 20 ų around zinc in carbonic anhydrase).

- Run simulations with exhaustiveness = 20 to ensure conformational sampling .

- Validate results using MD simulations (AMBER/CHARMM) to assess binding stability .

Advanced: How to resolve discrepancies between in vitro activity and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling :

- Measure metabolic stability in liver microsomes (e.g., half-life <30 min suggests rapid clearance) .

- Assess plasma protein binding (equilibrium dialysis) to identify free fraction limitations .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .

- Comparative Studies : Benchmark against analogs (e.g., 4-(1,1-dimethylethyl)-N-[...]benzene-sulfonamide) to isolate pharmacophore contributions .

Advanced: Designing SAR studies for the tetramethylpiperidine moiety

Methodological Answer:

- Analog Synthesis : Replace the tetramethylpiperidine with unsubstituted piperidine or morpholine derivatives .

- Biological Assays :

- Test inhibitory activity against carbonic anhydrase isoforms (stopped-flow CO₂ hydration assay) .

- Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ shifts >10 µM indicate reduced efficacy) .

- Computational Analysis : Compare binding energies (ΔG) of analogs using MM-GBSA calculations .

Basic: Optimal purification strategies for amphiphilic sulfonamides

Methodological Answer:

- Solvent Systems : Use mixed solvents (e.g., ethyl acetate:hexane 1:1) to balance polarity .

- Column Chromatography : Employ silica gel with gradient elution (5%→20% methanol in dichloromethane) .

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .

Advanced: Assessing metabolic stability in preclinical models

Methodological Answer:

- In Vitro :

- Microsomal Stability : Incubate with NADPH-fortified rat liver microsomes; quantify parent compound via LC-MS/MS .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) .

- In Vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.